3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
Description
3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is a pyrazole-based carboxylic acid derivative characterized by a 1H-pyrazole ring substituted with an ethoxycarbonyl group at the 4-position and a butanoic acid chain at the 1-position. This analog has a molecular formula of C₁₀H₁₄N₂O₄, a molecular weight of 226.230 g/mol, and is supplied by Advanced Technology & Industrial Co., Ltd. . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
3-(4-ethoxycarbonylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-16-10(15)8-5-11-12(6-8)7(2)4-9(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBJRXUWLWNRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of ethyl 4-bromobutanoate with 4-hydroxy-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product after subsequent hydrolysis and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxycarbonyl group and pyrazole ring play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The introduction of a nitro group (e.g., in 4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid) increases molecular weight (271.23 vs. 226.23 g/mol) and acidity (pKa ~4.56) compared to non-nitro analogs . This is attributed to the nitro group's strong electron-withdrawing nature, which stabilizes the deprotonated carboxylate form.
- Trifluoromethyl (CF₃) Groups: Compounds like 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid exhibit higher hydrophobicity and metabolic stability due to the CF₃ group, making them candidates for agrochemical applications .
Chain Length and Branching
- Butanoic Acid vs. Propanoic Acid: The target compound’s butanoic acid chain (four-carbon) may enhance solubility in polar solvents compared to shorter-chain analogs (e.g., 3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid).
Research and Application Insights
- Pharmaceutical Potential: The ethoxycarbonyl group in the target compound’s analogs is a common pharmacophore in protease inhibitors and anti-inflammatory agents. Its polarity balances lipophilicity for membrane permeability .
- Material Science: Nitro-substituted pyrazoles (e.g., ) are explored as ligands in coordination polymers due to their rigid geometry and hydrogen-bonding capability.
Biological Activity
3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that has gained attention in scientific research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and related research findings.
Chemical Structure and Properties
Molecular Formula: C10H13N3O4
Molar Mass: 227.23 g/mol
Density: 1.47 g/cm³ (predicted)
pKa: 4.56 (predicted)
The compound features a pyrazole ring substituted with an ethoxycarbonyl group and a butanoic acid chain, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The ethoxycarbonyl group enhances the compound's lipophilicity, facilitating membrane permeability and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | < 10 | |
| A431 (Skin Cancer) | < 15 | |
| HT29 (Colon Cancer) | < 12 |
In vitro studies demonstrated that the compound induces apoptosis in cancer cells, likely through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Studies
-
Study on HepG2 Cells:
- Objective: To evaluate the cytotoxic effects of this compound on liver cancer cells.
- Findings: The compound exhibited significant cytotoxicity with an IC50 value less than 10 µM, indicating strong potential as an anticancer agent.
-
Inflammation Model:
- Objective: To assess the anti-inflammatory effects in a rat model of arthritis.
- Findings: Administration of the compound resulted in a marked decrease in paw swelling and serum levels of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid | Anticancer | < 8 |
| 3-[4-(ethoxycarbonyl)piperazin-1-yl]butanoic acid | Anti-inflammatory | < 20 |
These comparisons highlight the unique profile of this compound regarding its potency and specificity for certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
